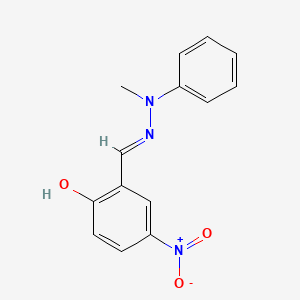
2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid with a molecular weight of 298.28 g/mol and a melting point of 195-198°C. This compound is commonly referred to as HNBH and has been used in various studies due to its ability to form coordination compounds with metal ions.
Wirkmechanismus
The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone is not fully understood. However, it is believed to form coordination complexes with metal ions by coordinating with the lone pair of electrons on the nitrogen atom of the hydrazone group. These metal complexes have been shown to exhibit various biological activities.
Biochemical and Physiological Effects
Studies have shown that metal complexes of 2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone exhibit various biological activities such as antimicrobial, anticancer, and antioxidant properties. These metal complexes have also been shown to exhibit enzyme inhibition activity and have been studied for their potential use as enzyme inhibitors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone in lab experiments include its ability to form coordination complexes with metal ions, which can be used for various biological applications. The compound is also relatively easy to synthesize and purify. However, the limitations of using this compound include its potential toxicity and the limited information available on its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone. One potential area of research is the development of new metal complexes for use as catalysts or sensors. Another potential area of research is the investigation of the compound's potential use as an enzyme inhibitor for the treatment of various diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and methyl(phenyl)hydrazine. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone has been used in various scientific studies due to its ability to form coordination compounds with metal ions. These metal complexes have been studied for their potential use as catalysts, antimicrobial agents, and as sensors for detecting metal ions in biological samples.
Eigenschaften
IUPAC Name |
2-[(E)-[methyl(phenyl)hydrazinylidene]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-16(12-5-3-2-4-6-12)15-10-11-9-13(17(19)20)7-8-14(11)18/h2-10,18H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHPHMNXKNGHBB-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7'-amino-1-(3-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5974051.png)
![N-(4-isopropylphenyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinamine](/img/structure/B5974059.png)

![5-[(4-methylbenzoyl)amino]-1-phenyl-N,N-dipropyl-1H-pyrazole-4-carboxamide](/img/structure/B5974066.png)

![2-(dimethylamino)-7-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5974082.png)
![N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5974089.png)
![5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5974096.png)
![2-adamantyl[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5974107.png)
![2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974113.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5974122.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5974133.png)

![3-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5974153.png)